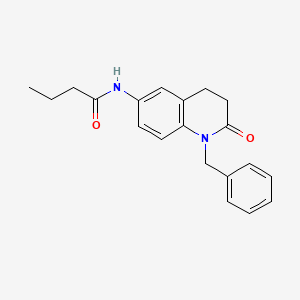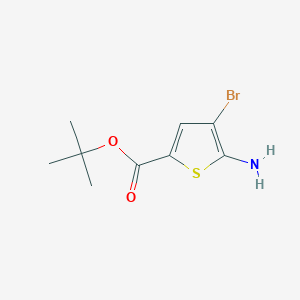![molecular formula C9H14F3N B2588348 [2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine CAS No. 2172561-78-1](/img/structure/B2588348.png)
[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine” is a spiro compound, which means it has two rings that share a single atom . The compound contains a trifluoromethyl group (-CF3), which is a common functional group in organic chemistry known for its high electronegativity .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a seven-membered ring (heptane) connected to a three-membered ring (propane) at one carbon atom . The trifluoromethyl group is likely attached to the carbon atom at the 2-position of the heptane ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the trifluoromethyl group in this compound is highly electronegative, which could influence its reactivity and interactions with other compounds .Applications De Recherche Scientifique
Asymmetric Synthesis and Drug Discovery
- Asymmetric Synthesis of Spiro-compounds: Research has demonstrated efficient methods for the asymmetric synthesis of spiro-compounds, including those with trifluoromethyl groups. For instance, squaramide-catalyzed umpolung and 1,3-dipolar cycloaddition have been employed for the synthesis of spiro-pyrrolidine-oxindoles, highlighting their potential in pharmaceutical development (Su et al., 2016).
Structural Analysis and Drug Optimization
- Structural Analysis for Drug Optimization: The synthesis and structural analysis of spiro[3.3]heptane derivatives have been explored, providing insights into their potential as building blocks in drug discovery. The comparison of spiro[3.3]heptane scaffolds to cyclohexane derivatives suggests their application in optimizing ADME parameters of lead compounds (Chernykh et al., 2015).
Novel Syntheses and Chemical Transformations
- Novel Synthetic Routes and Transformations: Research into the spontaneous cyclization of thioureas to novel spirocompounds has been reported, with implications for the synthesis of complex molecules with potential biological activity (Vilková et al., 2014). Additionally, studies on the relative stabilities of spirocyclopropanated cyclopropyl cations contribute to the understanding of their chemical properties and potential applications in synthesis (Kozhushkov et al., 2003).
Photophysical Properties and Solar Cells
- Photophysical Properties for Solar Cell Applications: The development of spiro-linked molecules for use in solid-state excitonic solar cells demonstrates the potential of spiro compounds in enhancing the spectral response and efficiency of photovoltaic devices (Driscoll et al., 2010).
Fluorinated Building Blocks
- Fluorinated Spiro[3.3]heptane Derivatives: The synthesis of fluorinated spiro[3.3]heptane derivatives has been explored, highlighting their importance as non-flattened, three-dimensional building blocks in medicinal chemistry, owing to a distinct pattern of fluorine substitution (Chernykh et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N/c10-9(11,12)8(6-13)4-7(5-8)2-1-3-7/h1-6,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYGGGSSRYJVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(CN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

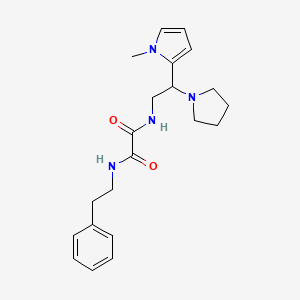

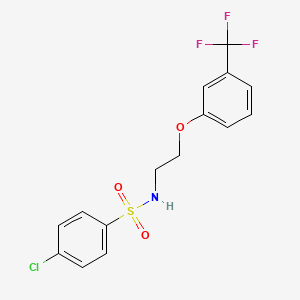
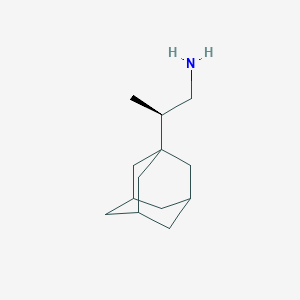
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2588273.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2588277.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrrolidine-1-sulfonamide](/img/structure/B2588278.png)
![Tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate](/img/structure/B2588279.png)
![N-(3-methoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2588282.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-isopropylacetamide](/img/structure/B2588285.png)
